3-fluoro-N-(2-nitrophenyl)benzamide
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Overview
Description
3-fluoro-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9FN2O3 and a molecular weight of 260.22 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-fluoro-N-(2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, o-methylphenol, undergoes nitration to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The nitrated product is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: The chlorinated compound undergoes fluorination to yield 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to form 2-fluoro-3-nitrobenzoic acid.
Amidation: The 2-fluoro-3-nitrobenzoic acid is then reacted with an appropriate amine to form this compound.
Chemical Reactions Analysis
3-fluoro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-fluoro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
3-fluoro-N-(2-nitrophenyl)benzamide can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C13H9FN2O3 |
---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
3-fluoro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-10-5-3-4-9(8-10)13(17)15-11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) |
InChI Key |
SZFQZWJYPVXBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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